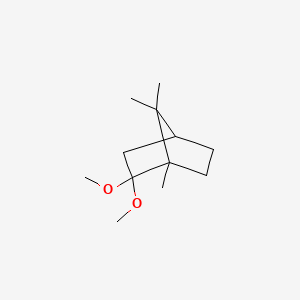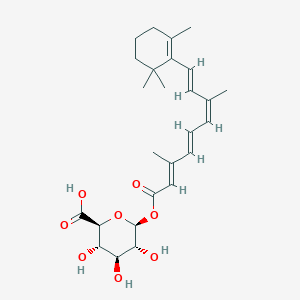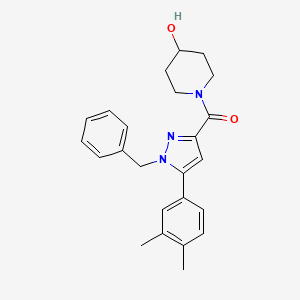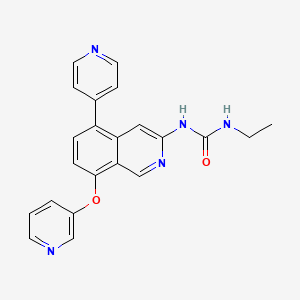![molecular formula C8H4Cl2N2O2 B12854960 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H4Cl2N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrolo[3,2-c]pyridine core with chlorine atoms at the 4 and 6 positions and a carboxylic acid group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of 2,6-dichloro-4-nitropyridine with appropriate reagents. One common method includes the use of bromo(vinyl)magnesium in tetrahydrofuran (THF) at low temperatures, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can modify the carboxylic acid group to other functional groups.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
- 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
- 4-Chloro-2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine
Comparison: Compared to these similar compounds, 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of both chlorine atoms and the carboxylic acid group. This combination of functional groups provides distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H4Cl2N2O2 |
|---|---|
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-5-1-4-6(7(10)12-5)3(2-11-4)8(13)14/h1-2,11H,(H,13,14) |
InChI-Schlüssel |
ZYXVNCOQVDLALH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid](/img/structure/B12854878.png)

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12854890.png)











